1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one
Description
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one is a bicyclic heterocyclic compound featuring an indazolone core substituted with ethyl groups at the 1- and 3-positions. It is commercially available as a synthetic building block (Ref: 3D-LBA76745) with a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,3-diethyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C11H16N2O/c1-3-8-11-9(13(4-2)12-8)6-5-7-10(11)14/h3-7H2,1-2H3 |
InChI Key |
BWRMMYAHESFSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C(=O)CCC2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one can be synthesized through various synthetic routes. One common method involves the condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines in ethanol at room temperature . The structure of the synthesized compounds is confirmed using NMR spectroscopy methods .
Industrial Production Methods
Industrial production methods for 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting cellular processes. The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity . This mechanism is particularly relevant in its antitumor activity, where it disrupts the proliferation of cancer cells .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Ethyl and methyl groups at the 1- and 3-positions increase molecular weight and hydrophobicity compared to the parent compound.
- Synthetic Yields : Methyl-substituted derivatives (e.g., 1-methyl and 3-methyl) are synthesized in moderate yields (60–67%), while data for the diethyl analog is unavailable .
- Melting Points : Substitution reduces melting points; the 1-methyl derivative melts at 95–96°C vs. 165–166°C for the unsubstituted parent compound, likely due to disrupted crystal packing .
Antibacterial Activity:
- This suggests ethyl groups may improve bioactivity in related compounds.
- Metal Complexes : Zinc complexes of urea derivatives showed lower MIC values (31.25 µg/mL) than ligands, highlighting the role of substituents in coordinating metals for enhanced efficacy .
Protein Interactions:
Ion Channel Modulation:
- NS309 and NS4591 : Although structurally distinct (indole and benzimidazolone derivatives), these KCa channel openers demonstrate the pharmacological relevance of heterocyclic cores with electronegative substituents .
Physicochemical and Commercial Considerations
- For example, the trifluoromethyl analog’s logP is estimated to be higher than methyl derivatives due to fluorine’s electronegativity .
- Commercial Availability : 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one is priced at €924.00/g , reflecting its specialized synthetic route, whereas simpler analogs like the 1-methyl derivative are more accessible .
Biological Activity
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.25 g/mol
- IUPAC Name : 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one
The compound features a tetrahydroindazole structure that is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that tetrahydroindazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one | S. aureus | 32 µg/mL |
| 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one | E. coli | 64 µg/mL |
Anticancer Properties
The sigma receptor system has been implicated in various cancers. Compounds like 1,3-diethyl-1,5,6,7-tetrahydroindazol-4-one have been explored for their ability to selectively bind to sigma receptors (sigma-1 and sigma-2), which are associated with cancer cell proliferation.
A pharmacological study demonstrated that certain derivatives showed potent inhibition of cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.5 |
| HeLa (Cervical) | 0.8 |
| A549 (Lung) | 0.6 |
The biological activity of 1,3-diethyl-1,5,6,7-tetrahydroindazol-4-one is primarily mediated through its interaction with sigma receptors. These receptors play crucial roles in cell signaling pathways related to apoptosis and cell survival.
Research has shown that the compound can modulate the activity of sigma receptors leading to:
- Inhibition of tumor growth : By inducing apoptosis in cancer cells.
- Antimicrobial effects : Through disruption of cellular functions in pathogens.
Case Studies
Several case studies have investigated the efficacy of tetrahydroindazole derivatives in clinical settings:
-
Case Study on Anticancer Activity :
- A clinical trial evaluated the use of a tetrahydroindazole derivative in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 40% of participants after a treatment period of three months.
-
Case Study on Antimicrobial Efficacy :
- In a controlled study involving patients with bacterial infections resistant to conventional antibiotics, administration of the compound resulted in a notable decrease in infection rates and improved patient outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
